VUF 5681 dihydrobromide is a potent and selective histamine H3 receptor antagonist. [, ] It is frequently employed in scientific research to investigate the role of the histamine H3 receptor in various physiological and pathological processes. [, , , ] VUF 5681 dihydrobromide is not intended for human or animal therapeutic use.
Mechanism of Action
VUF 5681 dihydrobromide acts as a neutral antagonist at the histamine H3 receptor. [, ] This means it binds to the receptor and blocks the action of histamine, preventing it from exerting its effects. Unlike inverse agonists, which reduce the receptor's basal activity, neutral antagonists like VUF 5681 dihydrobromide do not alter the receptor's activity in the absence of histamine. []
Applications
Investigating the role of the H3 receptor in hemorrhagic shock: Research has shown that VUF 5681 dihydrobromide does not significantly affect the cardiovascular effects induced by centrally administered leptin in rats experiencing hemorrhagic shock. [, ] This suggests that the H3 receptor may not be critically involved in leptin's resuscitating effects in this specific context.
Differentiating H3 receptor effects from other histamine receptors: By using VUF 5681 dihydrobromide alongside antagonists specific for other histamine receptors (e.g., H1, H2, H4), researchers can isolate the specific contributions of the H3 receptor in complex physiological responses. []
Related Compounds
Clobenpropit
Compound Description: Clobenpropit is a drug that acts as both an inverse agonist of the histamine H3 receptor and a partial agonist of the histamine H4 receptor. [] It has been used in scientific research to investigate the role of histamine receptors in various physiological processes, including cardiovascular effects and hemorrhagic shock. []
Relevance: While both VUF 5681 and clobenpropit interact with the histamine H3 receptor, they demonstrate different pharmacological profiles. VUF 5681 acts as a neutral antagonist at the H3 receptor, whereas clobenpropit exhibits inverse agonism at this receptor. [] This difference in activity highlights the structural variations between the two compounds that contribute to their distinct pharmacological effects.
JNJ 7777120
Compound Description: JNJ 7777120 is a potent and selective antagonist of the histamine H4 receptor. [] It has been instrumental in research for elucidating the role of H4 receptors in inflammatory responses, making it a potential drug candidate for immune-related diseases. []
Relevance: Both VUF 5681 and JNJ 7777120 demonstrate selectivity for different subtypes of histamine receptors. VUF 5681 acts on the H3 receptor, specifically as a neutral antagonist. [] On the other hand, JNJ 7777120 selectively targets the H4 receptor as a potent antagonist. [] This distinction in receptor selectivity highlights the diverse pharmacological actions exhibited by compounds targeting distinct histamine receptor subtypes.
JNJ 10191584
Compound Description: JNJ 10191584 is an antagonist of the histamine H4 receptor. [] It has been used in research to investigate the role of H4 receptors in the cardiovascular effects of centrally acting leptin in hemorrhagic shock. []
Relevance: Both VUF 5681 and JNJ 10191584 are categorized as histamine receptor antagonists, but they target different receptor subtypes. VUF 5681 acts on the H3 receptor, while JNJ 10191584 selectively targets the H4 receptor. [, ] This difference in receptor specificity underscores the distinct roles played by various histamine receptor subtypes in physiological processes, as evidenced by the distinct actions of VUF 5681 and JNJ 10191584.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride is a hydrochloride that is the monohydrochloride salt of 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol. A selective h5-HT1D antagonist, displaying 60-fold selectivity over h5-HT1B, and exhibiting little or no affinity for a range of other receptor types. It has a role as a serotonergic antagonist and a prodrug. It contains a 4-(3-chlorophenyl)-1-(2-hydroxy-3,3-diphenylpropyl)piperazin-1-ium(1+).
Selective h5-HT1B receptor antagonist. 25-fold selectivity over h5-HT1D. Little or no affinity for a range of other receptor subtypes. SB-216641 is an antagonist of the serotonin (5-HT) receptor subtype 5-HT1B. It binds to 5-HT1B receptors (Ki = 1 nM) and is selective for 5-HT1B over 5-HT1A, 5-HT1D, 5-HT1E, and 5-HT1F receptors in radioligand binding assays (Kis = 500, 25, >1,000, and >1,000 nM, respectively). SB-216641 (1-1,000 nM) reduces 5-HT-induced inhibition of forskolin-induced cAMP production in CHO cells expressing human 5-HT1B receptors. A selective h5-HT1B antagonist with approximately 25-fold selectivity over h5-HT1D and little or no affinity for a range of other receptor types.
Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays >100-fold selectivity over mGlu1-7. Systemically active in vivo. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration. Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays >100-fold selectivity over mGlu1-7. Systemically active in vivo. Soluble in 1 ml water to give specified mM/ml concentration. DCPG is a selective agonist of the class III metabotropic glutamate receptor 8 (mGluR8), with an EC50 value of 31 nM for inhibiting forskolin-stimulated cAMP formation in AV12-664 cells expressing human mGluR8.1 It is selective for mGluR8 over other mGluRs (EC50s = >3.5 µM for mGluR1-7). In vitro, DCPG (1 μM) inhibits the responses of mouse retinal ganglion cells to the withdrawal of both bright and dim light stimuli by 68-69% relative to untreated cells. In vivo, DCPG (10 nmol, i.c.v.) reverses catalepsy induced by prolonged exposure to haloperidol in a rat model of Parkinson's disease. A highly potent and selective mGlu8a agonist (EC50 = 31nM, a value of 100-fold lower those for mGlu1-7). Negligible activation at nMDA and kainate receptors. Exerts an amygdala mediated angiogenic-effect and evokes neuronal activities in stress-related brain areas following systemic administration in mice in vivo. A potent anticonvulsant in mice in vivo. Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays > 100-fold selectivity over mGlu1-7 and displays little or no activity at NMDA and kainate receptors. Increases c-Fos expression in stress-related brain areas following systemic administration in mice in vivo. Also potent anticonvulsant in mice in vivo.
GNTI is a κ-opioid receptor antagonist (Ki = 0.18 nM). It is selective for κ-opioid receptors over µ- and δ-opioid receptors in radioligand binding assays (Kis = 36.9 and 70 nM, respectively). GNTI inhibits agonist-induced [35S]GTPγS binding in CHO cells expressing human κ-opioid receptors (pA2 = 10.4). In vivo, GNTI (0.3 mg/kg) induces scratching behavior in mice. Highly potent κ opioid receptor antagonist (Ki = 0.18 nM for human cloned κ receptors expressed in CHO cells). Displays 208- and 799-fold selectivity over μ and δ receptors respectively. Reduces feeding behavior in rats with a much higher potency (300-30,000-fold) and a shorter duration of action than nor-binaltorphimine.
Potent and selective P2X1 receptor antagonist (pKB = 7.43 in rat vas deferens). Up to 52-fold selective over P2Y1 receptors, and selective over ecto-nucleotidase, α1A-adrenoceptors, A1, A2B, H1 and M3 receptors.